molecular formula C21H18F2N4O3S B2358564 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide CAS No. 894046-32-3

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide

Cat. No. B2358564
CAS RN: 894046-32-3
M. Wt: 444.46
InChI Key: NVAHRYCSNRBRLK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is a common method for the synthesis of thiazolo[3,2-b][1,2,4]triazoles .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-yl ring attached to a 3,4-dimethoxyphenyl group and an ethyl-2,6-difluorobenzamide group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often performed in acetone at room temperature in the presence of a base . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in acidic medium .

Scientific Research Applications

Cytotoxic Agent in Cancer Research

This compound has demonstrated potential as a cytotoxic agent. In cancer research, cytotoxic compounds are crucial for the development of chemotherapy drugs. They work by inhibiting the growth of cancer cells and inducing cell death. The presence of the 2,4-difluoro group on the phenyl moiety, as seen in this compound, has shown adequate cytotoxic effects .

Antifungal Activity

The structural relationships of triazole derivatives indicate that the introduction of fluoro, chloro, and cyano groups can enhance antifungal activity. This compound, with its difluorobenzamide group, could potentially be used to develop new antifungal pharmacological agents .

properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-29-16-7-6-12(10-17(16)30-2)19-25-21-27(26-19)13(11-31-21)8-9-24-20(28)18-14(22)4-3-5-15(18)23/h3-7,10-11H,8-9H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAHRYCSNRBRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=C(C=CC=C4F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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